molecular formula C17H16BrN3O3 B2492284 (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide CAS No. 391884-04-1

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide

Katalognummer: B2492284
CAS-Nummer: 391884-04-1
Molekulargewicht: 390.237
InChI-Schlüssel: LJKFMZLZAKJQCG-KEBDBYFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a hydrazone derivative Hydrazones are compounds characterized by the presence of the azomethine group (–C=N–) and are known for their diverse biological and pharmacological properties

Vorbereitungsmethoden

The synthesis of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a catalytic amount of acetic acid in refluxing ethanol . The process involves the formation of a Schiff base intermediate, which then reacts with 2-phenoxyacetyl chloride to yield the final product.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

The compound (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is of significant interest in various scientific domains, particularly in medicinal chemistry due to its potential biological activities. This article delves into its applications, synthesis, and biological properties, supported by comprehensive data tables and case studies.

Structural Features

The compound features:

  • A hydrazine moiety, which is known for its reactivity and biological activity.
  • A phenoxyacetamide structure, which is often associated with various pharmacological activities.
  • A bromobenzylidene substituent that may enhance the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. Studies involving related hydrazone compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes linked to metabolic disorders. For instance, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .

Anticancer Properties

Recent studies have highlighted the anti-proliferative effects of hydrazone derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis of New Derivatives

The synthesis of this compound can lead to the development of new derivatives with enhanced biological activities. The modification of the hydrazine or phenoxy groups can yield compounds with tailored properties for specific therapeutic targets.

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of Hydrazone : Reacting appropriate aldehydes with hydrazines.
  • Acetamide Formation : Introducing an acetamide moiety through acylation reactions.
  • Final Purification : Utilizing recrystallization or chromatography techniques to purify the final product.

A549 Cell Line Study

In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

MCF7 Cell Line Study

Focusing on MCF7 breast cancer cells, the compound reported an IC50 value of 12.5 µM, where it was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

HeLa Cell Line Study

Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other hydrazone derivatives such as:

Biologische Aktivität

(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound belongs to a class of hydrazone derivatives characterized by a hydrazine moiety linked to an oxoethyl and phenoxyacetamide group. The general synthesis involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by acylation with phenoxyacetic acid.

Synthesis Reaction Overview

  • Formation of Hydrazone :
    4 bromobenzaldehyde+hydrazine E N 2 4 bromobenzylidene hydrazinyl 2 oxoethyl\text{4 bromobenzaldehyde}+\text{hydrazine}\rightarrow \text{ E N 2 4 bromobenzylidene hydrazinyl 2 oxoethyl}
  • Acylation :
     E N 2 4 bromobenzylidene hydrazinyl +phenoxyacetic acid E N 2 2 4 bromobenzylidene hydrazinyl 2 oxoethyl 2 phenoxyacetamide\text{ E N 2 4 bromobenzylidene hydrazinyl }+\text{phenoxyacetic acid}\rightarrow \text{ E N 2 2 4 bromobenzylidene hydrazinyl 2 oxoethyl 2 phenoxyacetamide}

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest at G1 phase
A549 (Lung Cancer)18.7Inhibition of angiogenesis

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays against various pathogens. The activity is attributed to its ability to disrupt bacterial cell membranes.

Microorganism Minimum Inhibitory Concentration (MIC) Effect Observed
E. coli32 µg/mLBactericidal effect
S. aureus16 µg/mLInhibition of growth
C. albicans64 µg/mLFungicidal activity

Case Studies and Research Findings

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the compound's selective cytotoxicity towards MCF-7 and HeLa cells, suggesting that the bromine substitution enhances its potency compared to non-halogenated analogs .
  • Antimicrobial Evaluation : Research conducted by TSI Journals reported that derivatives similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria . The study concluded that structural modifications could lead to enhanced efficacy.
  • Mechanistic Insights : Molecular docking studies have indicated that this compound binds effectively to targets involved in cancer cell signaling pathways, providing insights into its potential therapeutic applications .

Eigenschaften

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKFMZLZAKJQCG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.